molecular formula C14H10FN B182938 2-(4-Fluorophenyl)indole CAS No. 782-17-2

2-(4-Fluorophenyl)indole

Cat. No.: B182938
CAS No.: 782-17-2
M. Wt: 211.23 g/mol
InChI Key: VLHGDCJIDNVRFM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)indole is an organic compound with the molecular formula C14H10FN. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features an indole core substituted with a 4-fluorophenyl group, making it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)indole typically involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the indole ring. Common catalysts used in this reaction include Lewis acids such as zinc chloride or boron trifluoride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Fluorophenyl)indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylindole
  • 2-(4-Chlorophenyl)indole
  • 2-(4-Methylphenyl)indole

Comparison: 2-(4-Fluorophenyl)indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Compared to its analogs, this compound often exhibits higher potency and selectivity in biological assays .

Properties

IUPAC Name

2-(4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHGDCJIDNVRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228836
Record name 2-(4-Fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-17-2
Record name 2-(4-Fluorophenyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 2-(4-Fluorophenyl)indole derivatives and what are the downstream effects of this interaction?

A1: this compound derivatives, particularly those classified as FGIN-1 compounds, exhibit high affinity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction is known to stimulate steroidogenesis, the process of producing steroid hormones like testosterone.

Q2: Can you provide an example of a well-studied this compound derivative and its mechanism of action?

A2: N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27) is a prominent example. FGIN-1-27 binds to TSPO, primarily located on the outer mitochondrial membrane, and this interaction appears to modulate the transport of cholesterol into the mitochondria. This increased cholesterol availability within the mitochondria serves as the rate-limiting step in steroid hormone biosynthesis.

Q3: What is the significance of stimulating steroidogenesis via TSPO activation, as opposed to exogenous hormone replacement?

A3: Research suggests that direct stimulation of Leydig cells to produce testosterone, as seen with FGIN-1-27, may offer advantages over traditional testosterone replacement therapy (TRT). While TRT can suppress sperm production, FGIN-1-27 led to increased serum testosterone levels without negatively impacting intratesticular testosterone concentration or sperm count in rat models.

Q4: Beyond steroidogenesis, are there other potential therapeutic applications for this compound derivatives?

A4: Indeed, research suggests these compounds may have roles in modulating anxiety-like behavior and potentially influencing GABAergic neurotransmission, though the exact mechanisms are still under investigation. For instance, FGIN-1-27 has shown anxiolytic-like effects in animal models, and studies suggest a possible indirect influence on GABA receptors, potentially mediated through neurosteroid synthesis.

Q5: How do structural modifications of this compound impact its binding affinity for TSPO and its subsequent biological activity?

A5: Research indicates that specific structural features are crucial for the binding of this compound derivatives to TSPO. Dialkylation of the amide group, the length of the alkyl substituents, and halogenation of the aryl groups attached to the indole core all significantly influence binding affinity. Modifications affecting these features can alter the compound's potency and selectivity for TSPO, thereby affecting its ability to stimulate steroidogenesis or elicit other biological responses.

Q6: Has the impact of this compound derivatives on TSPO expression been investigated?

A6: Yes, studies have explored the effects of both synthetic and endogenous TSPO ligands on TSPO expression. Research using human osteoblast-like cells in vitro showed that both FGIN-1-27 and porphyrin IX (an endogenous TSPO ligand) decreased TSPO abundance. This decrease in TSPO levels was associated with cell death induction and inhibition of cellular metabolism.

Q7: Are there any analytical methods used to study this compound derivatives?

A7: While specific analytical techniques are not detailed in the provided abstracts, standard methods for characterizing and quantifying these compounds likely include high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS). These methods allow for the determination of compound purity, concentration, and stability in various matrices.

Q8: What is the historical context of research on this compound and its derivatives?

A8: The exploration of this compound derivatives and their interactions with TSPO began in the late 20th century. Early research focused on characterizing the binding properties of these compounds, particularly their high affinity for the then-termed "peripheral benzodiazepine receptor." Subsequent research delved into the physiological consequences of this interaction, revealing their role in steroidogenesis and their potential as therapeutic agents for conditions like hypogonadism.

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